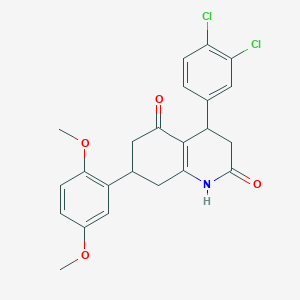![molecular formula C18H15FN2O4 B5572869 5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5572869.png)
5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione involves multiple steps, including condensation reactions and the refinement of specific functional groups. For instance, similar compounds have been prepared through the refluxation of certain precursors in the presence of ethanol and anhydrous zinc chloride, indicating a complex synthesis process that requires precise control of reaction conditions (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of related imidazolidinediones demonstrates specific spatial arrangements, such as coplanarity between imidazolidinedione and fluorobenzylidene rings, suggesting intricate molecular interactions. These structural features are crucial for understanding the compound's reactivity and potential binding mechanisms (Simone et al., 1995).
Chemical Reactions and Properties
Imidazolidinediones undergo various chemical reactions, including O-alkylation, which is essential for modifying the compound's chemical properties for specific applications. The reactivity of these compounds often involves the formation of hydrogen bonds and van der Waals interactions, which influence their stability and interactions with other molecules (Simone et al., 1996).
Physical Properties Analysis
The physical properties of 5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione, such as melting points, solubility, and crystal structure, are influenced by its molecular structure. For instance, the crystal packing and hydrogen bonding patterns are critical for determining the compound's solubility and stability (Yin et al., 2008).
Chemical Properties Analysis
The chemical properties of imidazolidinediones are defined by their functional groups, which determine their reactivity, acidity, and potential for forming derivatives. Studies on similar compounds highlight the importance of specific substituents in enhancing the compound's chemical reactivity and its interactions with biological targets (Banu et al., 2013).
科学的研究の応用
Anti-inflammatory and Analgesic Activities
Research into imidazolidine derivatives, such as those related to the compound of interest, has demonstrated significant anti-inflammatory and analgesic properties. A study by Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, showcasing their efficacy in reducing inflammation and pain in animal models, highlighting their potential as therapeutic agents in treating conditions associated with inflammation and pain. This research paves the way for further exploration of similar compounds in the development of new pharmaceuticals (Khalifa & Abdelbaky, 2008).
Antimicrobial Activity
Another crucial area of application for imidazolidine derivatives is their antimicrobial activity. Moorthy, Ekambaram, and Perumal (2014) synthesized imidazolyl thiazolidinedione derivatives and evaluated their effectiveness against various bacterial and fungal strains. Their findings suggest that these compounds possess moderate to potent antimicrobial properties, indicating their potential use in combating infectious diseases (Moorthy, Ekambaram, & Perumal, 2014).
Photodynamic Therapy for Cancer Treatment
The synthesis of new benzene sulfonamide derivatives containing Schiff base groups has shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced zinc phthalocyanine derivatives with high singlet oxygen quantum yield, essential for effective PDT. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Electronic and Structural Analysis
The study of electron delocalization's influence on the stability and structure of potential N-heterocyclic carbene precursors has been pivotal in understanding the chemical behavior of imidazolidine derivatives. Hobbs et al. (2010) explored the reactivity and stability of these compounds, providing valuable insights into their electronic properties and potential applications in catalysis and material science (Hobbs et al., 2010).
Anticancer Properties
The exploration of thiazole and imidazolidinone derivatives for their antibacterial and anticancer properties represents a significant application in medicinal chemistry. Research by Sherif, Eldeen, and Helal (2013) into these compounds has shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer agents (Sherif, Eldeen, & Helal, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5E)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-24-16-9-11(8-14-17(22)21-18(23)20-14)6-7-15(16)25-10-12-4-2-3-5-13(12)19/h2-9H,10H2,1H3,(H2,20,21,22,23)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFZELEFMARFJ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)
![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)
![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)
![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)

![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)